2-(Methoxymethyl)hex-1-ene
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Overview
Description
2-(Methoxymethyl)hex-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound’s structure includes a hexene backbone with a methoxymethyl group attached to the second carbon atom. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)hex-1-ene can be achieved through several methods. One common approach involves the alkylation of hex-1-ene with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)hex-1-ene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 2-(Methoxymethyl)hexane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base for deprotonation, followed by nucleophiles such as halides or amines.
Major Products
Epoxides: Formed through epoxidation reactions.
Diols: Produced via dihydroxylation.
Alkanes: Resulting from hydrogenation of the double bond.
Scientific Research Applications
2-(Methoxymethyl)hex-1-ene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)hex-1-ene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, during oxidation reactions, the compound’s double bond acts as a nucleophile, reacting with electrophilic oxidizing agents to form epoxides or diols. In biological systems, the methoxymethyl group may enhance the compound’s solubility and facilitate its interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-hexene: Similar in structure but lacks the methoxymethyl group.
Hex-1-ene: The parent compound without any substituents on the carbon chain.
2-(Hydroxymethyl)hex-1-ene: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(Methoxymethyl)hex-1-ene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility in organic solvents and can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
50965-95-2 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-(methoxymethyl)hex-1-ene |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2)7-9-3/h2,4-7H2,1,3H3 |
InChI Key |
IBWBAMJTEWEZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)COC |
Origin of Product |
United States |
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